Einecs 243-122-1

Description

Historical Perspectives and Evolution of Research on Related Phosphate (B84403) Compounds

The study of organophosphorus compounds began in the early 19th century. ingentaconnect.com Initial explorations by chemists like Jean Pierre Boudet, who first generated traces of "phosphoric ether" in 1801, laid the groundwork for the field. ingentaconnect.comresearchgate.net A significant milestone was the systematic study of the esterification of phosphoric acid with ethanol (B145695) in 1820. researchgate.net This culminated in the first synthesis of a neutral phosphate ester, triethyl phosphate (TEP), by Franz Anton Voegeli in 1848. ingentaconnect.comresearchgate.netmdpi.com

Throughout the 20th century, research into organophosphates expanded dramatically. Their diverse properties led to a wide array of applications, including their use as pesticides, nerve agents, flame retardants, and plasticizers. wikipedia.orgfrontiersin.org A particularly relevant branch of this research focused on their surfactant properties. wikipedia.org The synthesis of alkyl ether phosphates, the class to which Einecs 243-122-1 belongs, involves the reaction of fatty alcohols with ethylene (B1197577) oxide, followed by phosphorylation. ontosight.aigoogle.com This process creates non-ionic surfactants with an anionic phosphate head, yielding molecules with enhanced stability, detergency, and emulsification capabilities. ontosight.ailankem.com The development of these specialized surfactants was driven by industrial needs for high-performance additives in fields such as textiles, metalworking, and household chemicals. google.com

Academic Significance and Contemporary Research Gaps for this Specific Phosphate Ester

The academic significance of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) stems from its function as a high-stability anionic surfactant. wikipedia.org Phosphate esters are known for their tolerance to high electrolyte concentrations and stability across a wide pH range, properties not always found in more common sulfur-based anionic surfactants. wikipedia.orglankem.com This makes them valuable subjects in the study of emulsion science and surface chemistry. The compound's utility in cosmetic formulations as an emulsifier highlights its importance in applied polymer and colloid science. nih.govnih.gov Furthermore, its presence in consumer products necessitates analytical methods for its detection and quantification, as demonstrated by its analysis using High-Performance Liquid Chromatography (HPLC). sielc.com

Structural Classification within Complex Organic Phosphate Chemistry

3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) is classified within several nested categories of organic chemistry.

Organophosphate: At the highest level, it is an organophosphorus compound, specifically a phosphate ester, characterized by a central phosphorus atom bonded to oxygen and organic substituents. wikipedia.orgwikipedia.org The phosphorus atom is in its fully oxidized, pentavalent state. researchgate.netmdpi.com

Phosphate Diester: It is a diester of phosphoric acid, meaning two of the acidic hydroxyl groups of phosphoric acid have been replaced by organic alkoxy groups. nih.govlankem.com

Polyoxyethylene Alkyl Ether Phosphate: This is its most specific functional classification. The structure consists of two long-chain alcohol ethoxylates (the "3,6,9,12-tetraoxatetracosan-1-ol" portion) esterified to a single phosphate group. ontosight.aiontosight.ai This structure is inherently amphiphilic. The long alkyl chains form a nonpolar, hydrophobic tail, while the polyoxyethylene units and the central phosphate group constitute a polar, hydrophilic head. ontosight.aiontosight.ai This dual character is the source of its surfactant properties.

Below is a table summarizing the key identifiers and computed properties for the compound.

| Identifier/Property | Value | Source |

|---|---|---|

| Einecs Number | 243-122-1 | Internal |

| CAS Number | 19681-33-7 | Internal |

| Molecular Formula | C40H83O12P | nih.gov |

| Molecular Weight | 787.1 g/mol | nih.gov |

| Monoisotopic Mass | 786.56221508 Da | nih.gov |

| Structural Class | Phosphate Diester / Alkyl Ether Phosphate | nih.govlankem.com |

Interdisciplinary Relevance in Chemical Science Research

The unique properties of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) make it a relevant subject in several sub-disciplines of chemical science.

Colloid and Surface Science: As a surfactant and emulsifier, its primary relevance is in the study of interfacial phenomena. Research in this area would focus on its ability to lower surface tension, form micelles, and stabilize emulsions, which is fundamental to its application in cosmetics and cleaning agents. ontosight.aiwikipedia.org

Materials Science: Organophosphate esters are widely used as flame retardants, plasticizers, and anti-foaming agents in various materials, including polymers like PVC. wikipedia.orgmdpi.com While this specific compound is noted more for surfactant properties, its structural relatives are key components in materials formulation.

Analytical Chemistry: The need to identify and quantify this compound in complex mixtures, such as consumer products or environmental samples, drives the development of advanced analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS). sielc.commassbank.eu

Cosmetic Science: This is a direct application field where the compound is used as an emulsifier and cleansing agent. nih.govnih.gov Research here focuses on formulation stability, texture, and performance in products like creams and lotions. wikipedia.org

Environmental Chemistry: The increasing use of organophosphate esters as replacements for banned brominated flame retardants has led to greater scrutiny of their environmental presence. wikipedia.orgfrontiersin.org Research in this field investigates the fate, transport, and persistence of related organophosphate compounds in water, soil, and sediment. frontiersin.org

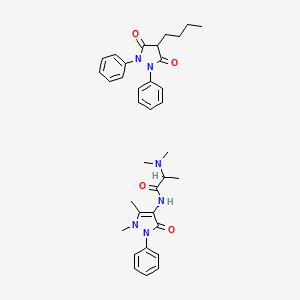

Structure

2D Structure

Properties

CAS No. |

19518-94-6 |

|---|---|

Molecular Formula |

C35H42N6O4 |

Molecular Weight |

610.7 g/mol |

IUPAC Name |

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide |

InChI |

InChI=1S/C19H20N2O2.C16H22N4O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-11-14(17-15(21)12(2)18(3)4)16(22)20(19(11)5)13-9-7-6-8-10-13/h4-13,17H,2-3,14H2,1H3;6-10,12H,1-5H3,(H,17,21) |

InChI Key |

HBPXQSCTBJGLRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways for 3,6,9,12 Tetraoxatetracosan 1 Ol, 1,1 Hydrogen Phosphate

Development of Novel Synthetic Routes and Reaction Optimizations

The synthesis of long-chain alkyl polyoxyethylene phosphate (B84403) esters, such as the title compound, traditionally involves the phosphorylation of the corresponding alcohol. Common phosphorylating agents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). researchgate.net Each of these methods presents a unique set of advantages and challenges, leading to ongoing research into novel and optimized synthetic routes.

A prevalent method involves the reaction of the parent alcohol, 3,6,9,12-tetraoxatetracosan-1-ol, with a phosphorylating agent. chemsrc.com The reaction with phosphorus pentoxide or polyphosphoric acid typically yields a mixture of mono- and diesters, with the ratio being dependent on the reaction conditions such as temperature and the molar ratio of reactants. researchgate.netresearchgate.net

Recent advancements have focused on developing more selective and efficient synthetic protocols. One approach involves a two-step process where phosphorus oxychloride is reacted with a primary alcohol in the presence of a base like triethylamine (B128534), followed by controlled hydrolysis to yield dialkyl phosphates with high purity. organic-chemistry.org This method is particularly advantageous as it minimizes the formation of undesirable trialkyl phosphate impurities. organic-chemistry.org

Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient alternative for the esterification of alkyl phosphoric acids. thieme-connect.com This technique has been shown to selectively convert monobutylphosphate to dibutylphosphate (B49430) and subsequently to tributylphosphate, suggesting its potential applicability for the synthesis of more complex, long-chain analogues. thieme-connect.com

Table 1: Comparison of Phosphorylating Agents for Long-Chain Alcohol Esterification

| Phosphorylating Agent | Key Advantages | Common Challenges |

|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Cost-effective, readily available. | Often produces a mixture of mono-, di-, and triesters; can be difficult to control selectivity. thieme-connect.com |

| Polyphosphoric Acid (PPA) | Effective for producing mixtures of mono- and diphosphate (B83284) esters. researchgate.net | Reaction can be difficult to control; product mixture requires separation. |

| Phosphorus Oxychloride (POCl₃) | Allows for more controlled, stepwise synthesis, potentially leading to higher purity of the desired product. organic-chemistry.org | Requires careful handling due to its corrosive and reactive nature. organic-chemistry.org |

Mechanistic Studies of Phosphate Esterification and Alkoxylation Reactions

The formation of phosphate esters from alcohols and phosphorylating agents proceeds through a series of complex mechanistic steps. The esterification mechanism is largely dependent on the specific reagents and conditions employed.

When using phosphorus oxychloride, the reaction is believed to proceed via a nucleophilic attack of the alcohol on the phosphorus atom, leading to the displacement of a chloride ion. This can occur sequentially to form mono-, di-, and tri-substituted phosphate esters. The presence of a base is crucial to neutralize the hydrochloric acid byproduct.

The hydrolysis of phosphate esters, the reverse reaction, has also been extensively studied to understand the stability and reactivity of the P-O bond. The hydrolysis of phosphomonoester dianions is generally understood to occur via a concerted mechanism with a highly dissociative transition state. frontiersin.org The rate of this hydrolysis can be dramatically influenced by the solvent, with rates in some organic solvents being orders of magnitude faster than in water. frontiersin.org

In the context of polyoxyethylene chains, the alkoxylation process, which involves the addition of ethylene (B1197577) oxide units to an alcohol, is a key preceding step in generating the parent alcohol for the title compound. This reaction is typically catalyzed by a base and proceeds via a nucleophilic ring-opening of the epoxide.

Catalytic Systems for Enhanced Selectivity and Efficiency in Synthesis

The development of advanced catalytic systems is paramount for improving the selectivity and efficiency of phosphate ester synthesis. While some syntheses can proceed without a catalyst, particularly at elevated temperatures, catalysts can offer milder reaction conditions and greater control over the product distribution. google.com

For instance, in the synthesis of dialkyl phosphates from POCl₃, triethylamine acts as both a base and a catalyst. organic-chemistry.org In other systems, strongly acidic catalysts have been employed for various chemical conversions involving phosphate esters. obermeier.de

Recent research has explored the use of ionic liquids, such as [bmim][BF₄], as catalysts in the microwave-assisted esterification of phosphonic acids, achieving high selectivity. thieme-connect.com Additionally, visible-light photoredox catalysis has emerged as a mild and sustainable method for synthesizing a broad range of phosphate esters, utilizing photocatalysts like fac-Ir(ppy)₃ to generate alkoxy radicals that react with phosphites. organic-chemistry.org This approach avoids the use of harsh and toxic reagents often found in traditional methods. organic-chemistry.org

The use of enzymes, or "phosphoesterases," in biocatalytic approaches represents another frontier, although their application is more prevalent in hydrolysis reactions. Understanding the mechanisms of these enzymes, particularly those containing dinuclear metal centers like zinc, provides valuable insights for designing synthetic catalysts that can mimic their efficiency and selectivity. frontiersin.org

Green Chemistry Principles in the Synthesis of Long-Chain Phosphate Esters

The principles of green chemistry are increasingly being applied to the synthesis of phosphate esters to minimize environmental impact and enhance safety. A key focus is the replacement of hazardous reagents like phosphorus oxychloride with greener alternatives such as phosphorus pentoxide or phosphoric acid. thieme-connect.com

Solvent-free synthesis is another important aspect of green chemistry. Methods have been developed for the synthesis of high-carbon alkyl phosphates using polyphosphoric acid without the need for a solvent. researchgate.net The use of environmentally benign solvents, such as deep eutectic solvents (a mixture of urea (B33335) and choline (B1196258) chloride), has also been reported for the synthesis of organophosphates, offering a recyclable and non-toxic reaction medium. nih.gov

Furthermore, developing catalytic systems that allow for high atom economy and the use of renewable feedstocks are central to green synthesis. For example, phosphate esters have been synthesized from renewable resources like palm kernel oil through epoxidation followed by ring-opening with phosphoric acid. aip.org

Table 2: Application of Green Chemistry Principles in Phosphate Ester Synthesis

| Green Chemistry Principle | Application in Phosphate Ester Synthesis |

|---|---|

| Use of Greener Reagents | Replacing POCl₃ with P₂O₅ or phosphoric acid. thieme-connect.com |

| Solvent-Free Conditions | Direct reaction of alcohols with PPA without a solvent. researchgate.net |

| Use of Benign Solvents | Employing deep eutectic solvents or water as the reaction medium. nih.gov |

| Catalysis | Development of recyclable catalysts and photoredox catalysis to avoid stoichiometric reagents. organic-chemistry.orgfrontiersin.org |

| Renewable Feedstocks | Synthesis from vegetable oils like palm kernel oil. aip.org |

Scalability and Process Chemistry Research for Laboratory-to-Pilot Applications

The transition of a synthetic route from the laboratory to a pilot or industrial scale presents numerous challenges. For the production of long-chain phosphate esters, factors such as reaction kinetics, heat transfer, and purification become critical at larger scales.

Research into scalable synthesis methods often focuses on cost-effectiveness and operational simplicity. For example, a two-step process for dialkyl phosphates that avoids distillation for purification is a significant improvement for industrial applicability, as high temperatures can lead to decomposition. organic-chemistry.org

The industrial production of phosphate esters is a significant market, with applications as flame retardants, lubricants, and plasticizers. globenewswire.com The growth in industrial manufacturing drives the demand for these compounds, necessitating robust and scalable production processes. globenewswire.com Microbial production of very long-chain fatty alcohols, the precursors to these esters, is also being explored as a sustainable and scalable alternative to traditional chemical synthesis, with organisms like Rhodotorula toruloides showing promise. acs.org

Process optimization for phosphorylation often involves carefully controlling the reaction temperature and the stoichiometric ratio of reactants to maximize the yield of the desired product and simplify downstream processing. google.com

Preparation of Isotopic Analogues for Mechanistic and Analytical Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use as internal standards in analytical methods. The synthesis of isotopically labeled phosphate esters, particularly with ³²P, ¹⁸O, or deuterium (B1214612), has been a subject of significant research.

A general method for preparing ³²P-labeled phosphorus oxychloride involves the equilibration of radioactive phosphoric acid with unlabeled POCl₃ under reflux. nih.gov This labeled POCl₃ can then be used in a one-pot reaction to synthesize labeled phosphate esters like [³²P]dolichyl phosphate. nih.gov

The synthesis of ¹⁸O-labeled phosphate esters has been instrumental in studying the transition states of phosphoryl transfer reactions. ucl.ac.uk Families of ¹⁸O-phosphoramidites have been developed to enable the synthesis of a wide range of ¹⁸O-labeled metabolites with high isotopic purity, which are crucial for mechanistic studies and mass spectrometry-based analytics. ucl.ac.uk

Deuterium or ¹³C labeling is also employed. A general approach for synthesizing deuterium-labeled oligoprenyl diphosphates has been developed, which can be adapted to introduce labels at various positions from commercially available labeled building blocks. uni-konstanz.de These labeled analogues are essential for mechanistic investigations of enzymes and for quantitative studies in complex biological matrices. rsc.org

Sophisticated Analytical and Spectroscopic Characterization of 3,6,9,12 Tetraoxatetracosan 1 Ol, 1,1 Hydrogen Phosphate

Advanced Chromatographic and Separation Techniques for Purity Profiling and Impurity Identification

Chromatographic methods are essential for separating the primary compound from impurities, unreacted starting materials, and byproducts of its synthesis. Given the surfactant nature of this molecule, which comprises a mixture of oligomers with varying ethoxy chain lengths, these techniques are critical for profiling the distribution of homologues.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

The direct analysis of polyoxyethylene alkyl ether phosphates by Gas Chromatography (GC) is challenging due to their low volatility and thermal instability. jocpr.comresearchgate.net However, GC-Mass Spectrometry (GC-MS) becomes a powerful tool for purity and impurity analysis following a derivatization step. researchgate.netfrontiersin.org This process involves chemically modifying the polar functional groups (hydroxyl and phosphate) to increase the analyte's volatility.

Common derivatization methods for non-ionic and anionic surfactants include silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). acs.orgnih.gov This approach converts the polar hydroxyl and phosphate (B84403) groups into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives, making them amenable to GC analysis. frontiersin.org Following derivatization, GC-MS can effectively separate and identify components, including residual starting materials or side-products from synthesis. scielo.br The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns, which is invaluable for confirming the absence of specific impurities. frontiersin.orgscielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography (LC) is the premier separation technique for non-volatile, thermally labile compounds like polyoxyethylene alkyl ether phosphates, as it does not require derivatization. jocpr.comtrilinkbiotech.com When coupled with Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), it provides exceptional sensitivity and selectivity for analyzing complex surfactant mixtures. trilinkbiotech.comshimadzu.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly employed, using columns such as C18 or C8. shimadzu.comshu.ac.uk The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an MS-compatible additive such as formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization. shimadzu.comresearchgate.net

LC-MS enables the separation of the different polyoxyethylene (POE) oligomers present in the sample, allowing for the characterization of the ethoxymer distribution. shimadzu.comshu.ac.uk Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, capable of operating in both positive and negative ion modes to detect different adducts (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ in positive mode or [M-H]⁻ in negative mode). jocpr.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This precision allows for the unambiguous determination of the elemental composition of the parent compound and any impurities, facilitating their identification and structural elucidation. shimadzu.com

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de-novo structural elucidation of molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms. For a molecule as complex as 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate), a combination of one-dimensional and two-dimensional NMR experiments is required.

Proton (¹H), Carbon-13 (¹³C), and Phosphorus-31 (³¹P) NMR Techniques

Proton (¹H) NMR provides information on the different types of hydrogen atoms in the molecule. For a polyoxyethylene alkyl ether phosphate, the spectrum can be divided into distinct regions:

Alkyl Chain: The terminal methyl group (–CH₃) protons appear at the highest field (around 0.8-0.9 ppm). The methylene (B1212753) (–CH₂–) groups of the long alkyl chain produce a complex signal cluster typically between 1.2-1.6 ppm. researchgate.netlibretexts.org

Polyoxyethylene Chain: The numerous repeating ethoxy groups (–OCH₂CH₂O–) generate a large, overlapping signal around 3.5-3.7 ppm. researchgate.netlibretexts.org The methylene groups adjacent to the alkyl chain oxygen and the phosphate group oxygen will appear at slightly different chemical shifts. libretexts.org

Phosphate Head Group: The acidic proton of the phosphate group (P-OH) would appear as a very broad signal at a variable, downfield position, and is often not observed if exchanged with deuterium (B1214612) from the solvent. researchgate.net

Carbon-13 (¹³C) NMR complements the ¹H NMR by providing a signal for each unique carbon atom. The expected chemical shift regions are:

Alkyl Chain: The terminal methyl carbon is found at ~14 ppm, while the methylene carbons of the chain appear in the 22-32 ppm range. nih.govsigmaaldrich.com

Polyoxyethylene Chain: The carbons of the ethoxy units are typically observed in the 60-71 ppm region. nih.gov The carbons directly bonded to the phosphate oxygen will be shifted and show coupling to the phosphorus nucleus. jeol.com

C-O and C-O-P Bonds: Carbons adjacent to ether oxygens (C-O) and those bonded to the phosphate group (C-O-P) are found downfield, typically in the 61-72 ppm range. nih.govjeol.com Analysis can be complicated by C-P coupling, which splits the signals of nearby carbons. jeol.com

Phosphorus-31 (³¹P) NMR is highly specific and informative for organophosphate compounds. osti.gov Since ³¹P has a 100% natural abundance, this technique is very sensitive. The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state and the nature of the groups attached to it. For phosphate esters, signals typically appear in a well-defined region of the spectrum. trilinkbiotech.comresearchgate.net The specific chemical shift can provide information about whether the compound exists as a monoester, diester, or has free phosphoric acid impurities. horizonadmixtures.com For example, orthophosphates typically give a signal around 0 ppm, while pyrophosphates and polyphosphates appear at different chemical shifts. researchgate.net

Table 1: Typical NMR Chemical Shift Ranges for Polyoxyethylene Alkyl Ether Phosphates

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) |

| ¹H | Alkyl -CH₃ | 0.8 - 1.0 |

| Alkyl -(CH₂)n- | 1.2 - 1.6 | |

| -OCH₂CH₂O- | 3.5 - 3.7 | |

| -CH₂-O-P | 3.8 - 4.2 | |

| P-OH | Variable, broad (often not observed) | |

| ¹³C | Alkyl -CH₃ | ~14 |

| Alkyl -(CH₂)n- | 22 - 32 | |

| -OCH₂CH₂O- | 60 - 71 | |

| -CH₂-O-P | 65 - 70 (with C-P coupling) | |

| ³¹P | Phosphate Ester | -5 to 5 |

Note: Values are approximate and can be influenced by solvent, concentration, and temperature.

Two-Dimensional NMR Methodologies for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the entire alkyl and polyoxyethylene chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for connecting the different fragments of the molecule, such as linking the alkyl chain to the polyoxyethylene chain, and the polyoxyethylene chain to the phosphate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the three-dimensional conformation of the molecule in solution, such as the folding of the polyoxyethylene chain. capes.gov.br

For surfactants, techniques like DOSY (Diffusion-Ordered Spectroscopy) can also be used to separate the signals of different components in a mixture based on their diffusion coefficients, which correlate with molecular size. academie-sciences.fr

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. It is excellent for identifying the functional groups present in 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate).

The FTIR spectrum of a polyoxyethylene alkyl ether phosphate would be expected to show several characteristic absorption bands:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the long dodecyl chain. researchgate.net

O-H Stretching: A very broad and strong band, typically centered around 3400 cm⁻¹, corresponds to the O-H stretching of the phosphate P-OH group, indicating hydrogen bonding. nih.govappliedmineralogy.com

C-O-C Stretching: A strong, characteristic band for the ether linkages in the polyoxyethylene chain is expected around 1100 cm⁻¹. nih.gov

P=O Stretching: The phosphoryl group stretch is a strong absorption typically found in the range of 1200-1300 cm⁻¹.

P-O-C Stretching: The stretching vibrations of the P-O-C ester linkages usually appear as strong bands in the 950-1050 cm⁻¹ region. ias.ac.in

CH₂ Bending: Scissoring and rocking vibrations of the methylene groups are observed around 1465 cm⁻¹ and 720 cm⁻¹, respectively. appliedmineralogy.com

Table 2: Key FTIR Absorption Bands for Functional Group Identification

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 2850 - 2960 | C-H stretch | Alkyl Chain |

| ~3400 (broad) | O-H stretch | Phosphate -OH |

| ~1465 | C-H bend | Alkyl Chain |

| ~1250 | P=O stretch | Phosphate |

| ~1100 | C-O-C stretch | Polyoxyethylene Ether |

| 950 - 1050 | P-O-C stretch | Phosphate Ester |

These spectroscopic and chromatographic techniques, when used in combination, provide a powerful and comprehensive toolkit for the definitive characterization of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate), ensuring its identity, purity, and structural integrity.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by vibrations of its phosphate and polyether functionalities. Key spectral features would include:

P=O Stretching: A strong absorption band is anticipated in the region of 1280-1293 cm⁻¹, which is characteristic of the phosphoryl group. scirp.org

P-O-C Stretching: Vibrations corresponding to the P-O-C linkages are expected to appear as strong bands in the range of 1016-1125 cm⁻¹. scirp.org

C-O-C Stretching: The repeating ether units of the tetraethylene glycol chain would produce a very strong, broad absorption band around 1101 cm⁻¹, which is a hallmark of polyethers. mdpi.com

-OH Stretching: A broad band in the region of 3400-3410 cm⁻¹ would indicate the presence of the hydroxyl group of the phosphate moiety. mdpi.com

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methylene (–CH₂) groups in the alkyl chains are expected in the 2850-2960 cm⁻¹ region. mdpi.com

The presence of these characteristic bands in an experimental FTIR spectrum would confirm the identity and structural integrity of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate).

Table 1: Predicted FTIR Spectral Data for 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate)

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3400 - 3410 | -OH Stretch (Phosphate) | Broad, Strong |

| 2850 - 2960 | -CH₂ Stretch (Asymmetric & Symmetric) | Strong |

| 1280 - 1293 | P=O Stretch | Strong |

| 1016 - 1125 | P-O-C Stretch | Strong |

| ~1101 | C-O-C Stretch (Ether) | Very Strong, Broad |

Raman Spectroscopy Applications

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate), Raman spectroscopy can be applied to further elucidate its molecular structure. s-a-s.org

Key applications and expected findings from Raman analysis include:

Phosphate Group Analysis: The symmetric stretching of the phosphate group (PO₄) is expected to produce a strong and sharp band around 960 cm⁻¹. s-a-s.org

Alkyl Chain Conformation: The C-H stretching region (2800–3000 cm⁻¹) in the Raman spectrum can provide insights into the conformational order of the long alkyl chains. researchgate.net The frequencies in this region are sensitive to the gauche and all-trans conformations of the C-C bonds. researchgate.net

Ether Linkages: The C-O-C symmetric vibrations of the polyether backbone, which are often weak in FTIR, can be more prominent in the Raman spectrum.

While specific Raman studies on this compound are not widely published, research on long-chain aliphatic disulfides and alkyl phosphates demonstrates the utility of Raman spectroscopy in studying the vibrational characteristics of S-S and C-S bonds, which can be analogously applied to the P-O and C-O bonds in the target molecule. researchgate.nettandfonline.com

Table 2: Predicted Raman Spectral Data for 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate)

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 2800 - 3000 | C-H Stretch | Strong |

| ~960 | P-O Symmetric Stretch | Strong, Sharp |

| 715 | C-C Stretch | Medium |

| 480 | C-O-C Symmetric Vibration | Medium |

X-ray Diffraction (XRD) for Crystalline Structure Determination (if applicable)

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. The applicability of XRD to 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) depends on its ability to form a well-ordered crystalline solid. Surfactant molecules, particularly those with long alkyl chains and flexible polyether units, often exhibit complex phase behavior and may exist in amorphous or semi-crystalline states. biomaterials.orgnist.gov

Studies on related materials, such as amorphous calcium phosphate synthesized in the presence of surfactants, indicate that surfactants can influence the crystallinity of the resulting material. biomaterials.orgnih.gov Non-ionic surfactants have been shown to stabilize the amorphous phase of calcium phosphate. nist.gov Therefore, it is plausible that 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) may not form a highly crystalline structure, which would result in broad, diffuse bands in an XRD pattern rather than sharp, discrete peaks. biomaterials.org

Should a crystalline form be obtained, XRD analysis would provide precise information on the unit cell dimensions, space group, and the arrangement of molecules in the crystal lattice. This information is invaluable for understanding the intermolecular interactions that govern the material's bulk properties.

Development and Validation of Standardized Analytical Protocols for Research Purposes

The development and validation of standardized analytical protocols are essential for ensuring the quality and comparability of research data on 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate). Given its nature as a non-ionic surfactant with a phosphate head group, methods based on chromatography are most suitable.

A standard protocol would likely involve:

Sample Preparation: Solid-phase extraction (SPE) could be employed to isolate and concentrate the analyte from various matrices.

Separation: High-performance liquid chromatography (HPLC) is a powerful technique for separating this compound from impurities or other components in a mixture. chromatographyonline.com A reverse-phase (RP) HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water (with an acid modifier like formic acid for mass spectrometry compatibility) has been suggested for a similar compound, 3,6,9,12-Tetraoxatetracosan-1-ol, dihydrogen phosphate. sielc.com

Detection and Quantification: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), would provide high sensitivity and selectivity for detection and quantification. nih.gov Electrospray ionization (ESI) is a suitable ionization technique for such polar molecules.

Validation of the analytical method would require assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.com

Interlaboratory Comparison Studies for Data Comparability and Accuracy

Interlaboratory comparison studies, or ring tests, are critical for validating analytical methods and ensuring data comparability across different laboratories. purdue.edu For a compound like 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate), such studies would involve distributing identical, well-characterized samples to multiple participating laboratories. Each laboratory would then analyze the samples using the standardized protocol.

The results from the different laboratories would be statistically analyzed to assess the method's reproducibility and identify any systematic biases. While there are no specific interlaboratory studies reported for this particular compound, studies on other surfactants have highlighted the importance of such comparisons. For instance, an inter-laboratory study on seawater surfactant activity analysis helped in harmonizing different analytical approaches and calibration protocols. researchgate.net However, a key challenge is the lack of standardized test methods and certified reference materials for many surfactants, which can hinder the organization and effectiveness of these studies. eosca.eu

Methodologies for Trace Analysis in Complex Environmental and Biological Matrices

The detection of trace amounts of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) in complex matrices like environmental water samples or biological fluids is crucial for assessing its environmental fate and potential exposure. researchgate.netmdpi.com Methodologies for trace analysis typically require highly sensitive and selective analytical techniques.

Environmental Matrices:

For aqueous samples, a pre-concentration step is often necessary. This can be achieved through liquid-liquid extraction or, more commonly, solid-phase extraction (SPE) using cartridges that can retain the analyte.

Following extraction and concentration, analysis is typically performed by LC-MS or gas chromatography-mass spectrometry (GC-MS). nih.gov LC-MS is generally preferred for non-volatile, polar compounds like this phosphate ester. nih.gov Reverse flow injection analysis (rFIA) has also been proposed as a sensitive method for determining trace amounts of anionic surfactants in seawater, which could potentially be adapted. agriculturejournals.cz

Biological Matrices:

Analyzing phosphate esters in biological samples such as blood, urine, or tissue presents significant challenges due to the complexity of the matrix. cdc.govnih.gov

Sample preparation often involves protein precipitation followed by liquid-liquid or solid-phase extraction.

Techniques like LC-ESI-MS have been used to determine phosphate ester flame retardants in urine with detection limits in the nanogram per microliter range. cdc.gov For blood plasma, methods combining SPE with GC-ICP-MS (inductively coupled plasma mass spectrometry) have achieved detection limits in the nanogram per liter range for some phosphate esters. nih.gov The development of methods for metabolites is also an important area of research, as the parent compound may be rapidly metabolized. nih.gov

Table 3: Analytical Techniques for Trace Analysis

| Matrix | Sample Preparation | Analytical Technique | Typical Detection Limits |

| Environmental | SPE | LC-MS, GC-MS | ng/L to µg/L |

| Biological | LLE, SPE | LC-MS/MS, GC-ICP-MS | ng/L to ng/mL |

Theoretical and Computational Investigations of 3,6,9,12 Tetraoxatetracosan 1 Ol, 1,1 Hydrogen Phosphate

Quantum Chemical Calculations of Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. For a surfactant like this, calculations would focus on the phosphate (B84403) head group, which is the most reactive part of the molecule.

Research Focus:

Electron Distribution and Charge: Calculations would reveal the distribution of electron density across the molecule. The phosphate group (PO₄) would show a significant negative charge localization, which is crucial for its interaction with cations and polar solvents like water. The polyoxyethylene chain would exhibit localized dipoles at the ether oxygen atoms, contributing to its hydrophilicity.

Bonding Analysis: Natural Bond Order (NBO) analysis can be used to investigate the nature of the P-O bonds within the phosphate group. nih.gov These calculations help quantify the stability and strength of the ester linkages and the ionizable P-OH bond.

Reactivity Indicators: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For this anionic surfactant, the HOMO would likely be localized on the phosphate head group, indicating its propensity to act as an electron donor in interactions.

Metabolic Fate Prediction: In silico simulations leveraging quantum chemistry can predict metabolic pathways. For similar organophosphates, studies have elucidated mechanisms like O-dealkylation and hydroxylation, which are critical for understanding their environmental and biological fate. nih.gov

A study on related organic phosphorus compounds demonstrated that even relatively low-cost DFT methods, such as PBE1PBE/6-31G(d), can provide accurate predictions of properties like ³¹P NMR chemical shifts, which are directly tied to the electronic environment of the phosphorus atom. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Supramolecular Interactions

Molecular Dynamics (MD) simulations are a cornerstone for studying surfactants, as they can model the dynamic behavior of single molecules and their collective self-assembly in solution over time. epfl.chacs.org

Research Focus:

Conformational Flexibility: The long alkyl and polyoxyethylene chains of the surfactant are highly flexible. MD simulations can explore the vast conformational landscape, revealing the most probable shapes the molecule adopts in different environments (e.g., in water, at an oil-water interface).

Hydration Shell: Simulations explicitly model water molecules to analyze the hydration shell around the hydrophilic head group and the ethoxy chain. The structure and dynamics of these water molecules are critical to the surfactant's solubility and function. Studies on phosphate groups show their vibrational properties are highly sensitive to their conformation and interactions with the aqueous environment. cas.cz

Micelle Formation (Self-Assembly): A primary application of MD is simulating the process of micellization. Starting from a random distribution of surfactant molecules in water, MD simulations can show their spontaneous aggregation into micelles above a certain concentration (the critical micelle concentration, or CMC). epfl.chfrontiersin.org These simulations provide detailed insights into micelle size, shape (spherical, worm-like), and structure. aip.org

Interaction with Other Molecules: MD can be used to study the interaction of the surfactant with other components in a formulation, such as oils (in emulsions) or other surfactants. researchgate.net For instance, simulations have shown how mixing cationic and non-ionic surfactants can lead to synergistic interactions that influence aggregate characteristics. researchgate.net

| Simulation Type | Key Insights for the Surfactant | Relevant Findings from Analogues |

| All-Atom MD | Detailed analysis of bond rotations, hydration structure, and specific intermolecular interactions (e.g., hydrogen bonding with the phosphate group). | Provides accurate structural details of the surfactant-water interface. ucl.ac.uk |

| Coarse-Grained MD | Simulation of large-scale phenomena like the formation of many micelles or complex phases over longer timescales by grouping atoms into beads. | Enables the study of micelle morphology and the self-assembly process in complex formulations. frontiersin.org |

| Stochastic Dynamics | Investigates equilibrium properties and the effect of temperature and concentration on micelle formation. aip.org | Explains the relationship between surfactant concentration and micelle structure. aip.org |

This table is interactive. Click on the headers to learn more about each simulation type.

Density Functional Theory (DFT) for Predicting Spectroscopic Signatures and Energetics

DFT is a powerful tool not only for electronic structure but also for predicting spectroscopic properties that can be directly compared with experimental data for validation.

Research Focus:

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. The phosphate group has characteristic stretching and bending modes that are sensitive to its environment (e.g., protonation state, hydrogen bonding). cas.cz Comparing calculated spectra of different possible conformations or aggregated states with experimental spectra can help identify the dominant species in a sample. nih.gov For example, the P=O stretching vibration is a key band that shifts based on interactions. nih.gov

NMR Spectroscopy: As mentioned, the chemical shifts in NMR spectroscopy (e.g., ³¹P, ¹³C, ¹H) can be calculated to aid in structural elucidation. The accuracy of these predictions has been shown to be reliable even with moderate levels of theory. nih.gov

Adsorption Energetics: DFT can be used to calculate the energy of adsorption of the surfactant onto various surfaces. researchgate.net This is crucial for applications where the surfactant modifies a solid surface. Calculations for similar molecules on surfaces like quartz have shown that adsorption is often driven by electrostatic attraction between the charged head group and the surface. researchgate.net A study on phosphate adsorption on graphene nanodots used TD-DFT to predict changes in UV-vis absorption spectra upon binding. mdpi.com

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior and Designing Analogues

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming computational chemistry by enabling the prediction of properties without the need for computationally expensive simulations. acs.org

Research Focus:

Quantitative Structure-Property Relationship (QSPR): ML models, especially Graph Neural Networks (GNNs), can be trained on datasets of known surfactants to predict key properties like the Critical Micelle Concentration (CMC) and surface tension. arxiv.orgrsc.org A GNN model could predict the CMC of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) based solely on its molecular graph. arxiv.org

Predicting Phase Behavior: ML classifiers can be trained on existing phase diagrams of surfactants to predict the phase (e.g., micellar, lamellar, hexagonal) at a given temperature and concentration, a task that is extremely challenging for traditional simulation methods. acs.orgnih.gov

Designing Analogues (Inverse Design): Generative AI models, combined with reinforcement learning, can be used for inverse design. acs.org An objective, such as "design a surfactant with a lower CMC but a similar structure," could be set, and the AI would propose new molecular structures that meet these criteria. The feasibility of these generated molecules can then be validated with MD simulations or DFT. acs.org

| AI/ML Application | Objective | Required Data |

| Graph Neural Networks (GNNs) | Predict properties like CMC from molecular structure. | Large database of surfactants with known structures and experimental CMC values. arxiv.org |

| Decision Tree Classifiers | Predict the phase of a surfactant system at a given T/concentration. | Discretized phase diagrams from multiple surfactant systems. acs.org |

| Reinforcement Learning (RL) | Generate novel surfactant structures with desired properties. | A generative model for molecules, a predictive property model (like a GNN), and a defined objective function. acs.org |

This table is interactive. Click on the headers to explore the different AI and Machine Learning applications.

Computational Modeling of Interfacial Phenomena and Self-Assembly Processes

Modeling the behavior of surfactants at interfaces is key to understanding their function as emulsifiers and wetting agents. These models often combine fluid dynamics with molecular-level information.

Research Focus:

Phase-Field Modeling: This approach models the interface between two fluids (e.g., oil and water) as a diffuse region rather than a sharp boundary. It can be used to simulate how soluble surfactants like the one distribute between the bulk phases and the interface, and how this affects interfacial tension and droplet dynamics. arxiv.orgdiva-portal.org

Front-Tracking and Volume-of-Fluid Methods: These are computational fluid dynamics (CFD) techniques used to simulate multiphase flows. arxiv.orgsabanciuniv.edu When coupled with equations for surfactant transport, they can model phenomena like the deformation of surfactant-laden droplets in a shear flow or the impact of a drop on a surface. arxiv.orgsabanciuniv.edu These simulations show how gradients in surfactant concentration at the interface lead to Marangoni stresses, which are forces that drive fluid flow. arxiv.org

Dissipative Particle Dynamics (DPD): DPD is a coarse-grained simulation technique particularly well-suited for studying the morphology of self-assembled structures. frontiersin.orgucl.ac.uk It can model how surfactants form different aggregate shapes (monolayers, hemi-micelles) on solid surfaces or how they influence the stability of emulsions over mesoscopic length and time scales. ucl.ac.uk

Mechanistic Research on the Functional Roles of 3,6,9,12 Tetraoxatetracosan 1 Ol, 1,1 Hydrogen Phosphate at Molecular and Supramolecular Levels

Studies on Surfactancy and Emulsification Mechanisms

3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) is an anionic surfactant, a classification it shares with other phosphate (B84403) esters. Its amphiphilic nature, arising from a hydrophilic phosphate head group and a long hydrophobic tail, allows it to reduce the interfacial tension between immiscible liquids, such as oil and water, a key factor in the formation and stabilization of emulsions.

The emulsification mechanism of phosphate esters involves the adsorption of the surfactant molecules at the oil-water interface. The hydrophobic tails penetrate the oil droplets, while the negatively charged phosphate head groups remain in the aqueous phase. This creates a protective barrier around the oil droplets, preventing them from coalescing through electrostatic repulsion. The effectiveness of emulsification is influenced by the ratio of monoalkyl to dialkyl phosphate esters; dialkyl phosphates are generally more effective emulsifiers. cosmeticsciencetechnology.com

The surfactant properties of phosphate esters are also dependent on the pH of the solution. The phosphate head group can exist in different protonation states, which affects its charge and, consequently, its interaction with the surrounding medium and other surfactant molecules.

Table 1: General Surfactant Properties of Phosphate Esters

| Property | Description | Typical Values for Phosphate Esters |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in a solution. | Varies with alkyl chain length and ethoxylation; can range from 10⁻³ to 10⁻⁵ mol/L. wikipedia.orgalfa-chemistry.com |

| Surface Tension at CMC | The minimum surface tension achieved at the critical micelle concentration. | Can be reduced to below 30 mN/m. |

| Interfacial Tension (vs. Oil) | The tension between the aqueous surfactant solution and an oil phase. | Can be significantly lowered, often to the order of 10⁻³ mN/m. nih.gov |

Investigation of Interfacial Adsorption and Film Formation Dynamics

The adsorption of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) at interfaces is a dynamic process. Initially, surfactant monomers diffuse from the bulk solution to the interface, where they adsorb. The rate of adsorption is influenced by the concentration of the surfactant, temperature, and the nature of the interface.

As more surfactant molecules adsorb, they begin to pack at the interface, forming a film. The structure and properties of this film are crucial for the stability of emulsions and foams. For some surfactant systems, the interfacial film can exhibit viscoelastic properties, which can further enhance stability by resisting deformation. nih.gov The formation of stable films is also dependent on the interactions between the adsorbed surfactant molecules. For ionic surfactants like phosphate esters, electrostatic repulsion between the head groups can influence the packing density at the interface.

The dynamics of adsorption and film formation can be studied using techniques such as tensiometry, which measures the change in interfacial tension over time, and surface rheology, which probes the mechanical properties of the interfacial film.

Research into Micellization and Vesicle Formation in Aqueous Systems

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in an aqueous solution self-assemble into aggregates called micelles. wikipedia.orgkruss-scientific.com For 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate), this process would involve the hydrophobic tails sequestering themselves from the water to form the core of the micelle, while the hydrophilic phosphate head groups form the outer corona, interacting with the surrounding water.

The CMC is a key parameter for any surfactant and is influenced by factors such as the length of the hydrophobic tail, the degree of ethoxylation, temperature, and the presence of electrolytes. wikipedia.org Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic tail increases.

Under certain conditions, such as changes in concentration, temperature, or the addition of co-surfactants or other molecules, some surfactant systems can form more complex structures like vesicles. Vesicles are spherical bilayers that enclose an aqueous core. While micelle formation is a common characteristic of surfactants, vesicle formation is more specific to the molecular geometry of the surfactant.

Interactions with Biological Membranes and Lipid Bilayers (given phosphate structure)

The phosphate head group of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) gives it a structural similarity to phospholipids, the primary components of biological membranes. This similarity suggests a potential for interaction with lipid bilayers.

The interaction of surfactants with lipid membranes can range from simple adsorption onto the bilayer surface to the incorporation of surfactant monomers into the membrane, and at higher concentrations, the solubilization of the membrane into mixed micelles. cambridge.orgresearchgate.net The specific nature of the interaction depends on the concentration of the surfactant relative to its CMC and the properties of both the surfactant and the lipid bilayer.

For an anionic surfactant like a phosphate ester, electrostatic interactions with charged lipids in the membrane can play a significant role. nih.gov The insertion of surfactant molecules into the lipid bilayer can alter its physical properties, such as fluidity, permeability, and stability. nih.gov These interactions are of interest in fields such as drug delivery and toxicology.

Exploration of Biotransformation Pathways and Enzyme Interactions in Model Systems

The biotransformation of xenobiotics, including surfactants, is a critical area of study for assessing their environmental fate and potential biological effects. For phosphate esters, potential biotransformation pathways could involve enzymatic hydrolysis of the ester bond.

In model systems, the degradation of organophosphate esters has been observed to proceed through various metabolic pathways, including hydrolysis, hydroxylation, and conjugation with molecules such as glutathione, glucuronide, and sulfate. nih.gov The initial step in the degradation of an alkoxylated phosphate ester could be the cleavage of the phosphate ester bond by phosphatase enzymes, releasing the corresponding alcohol and inorganic phosphate. The resulting alkoxylated alcohol could then be further metabolized.

The susceptibility of a specific phosphate ester to enzymatic degradation will depend on its chemical structure, including the nature of the alcohol moiety and the degree of ethoxylation. Studies on the biotransformation of organophosphate esters have been conducted using various biological systems, including microorganisms and in vivo models. nih.govnih.gov

Table 2: Potential Biotransformation Reactions for Alkoxylated Phosphate Esters

| Reaction Type | Description | Potential Enzymes Involved |

| Hydrolysis | Cleavage of the phosphate ester bond. | Phosphatases |

| Oxidation | Introduction of hydroxyl groups onto the alkyl or ethoxylate chain. | Cytochrome P450 monooxygenases |

| Conjugation | Attachment of polar molecules to facilitate excretion. | Glucuronosyltransferases, Sulfotransferases, Glutathione S-transferases |

Note: These are potential pathways based on the biotransformation of other organophosphate esters. Specific pathways for 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) would require dedicated experimental investigation.

Environmental Dynamics and Ecotoxicological Research of 3,6,9,12 Tetraoxatetracosan 1 Ol, 1,1 Hydrogen Phosphate

Environmental Fate and Transport Mechanisms

Detailed, peer-reviewed studies specifically investigating the environmental fate and transport of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) are scarce. General principles of environmental chemistry suggest that as an organophosphate ester, its behavior in the environment would be influenced by its chemical structure, which includes a phosphate (B84403) group and long alkyl chains with ether linkages.

Specific data on the biodegradation pathways of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) and the response of microbial communities to its presence are not documented in available scientific literature.

There is a lack of specific experimental data on the photolytic and hydrolytic degradation rates and products of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) in aquatic and terrestrial environments.

Quantitative data from studies on the sorption, leaching, and volatilization of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) in various soil and water compartments are not available in the public domain.

Aquatic Ecotoxicity Research on Non-Human Organisms

Specific ecotoxicological studies on 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) are not found in the reviewed literature. The following subsections reflect this data gap.

No specific studies detailing the acute or chronic toxicity of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) to aquatic invertebrates such as Daphnia magna were identified.

Research findings on the effects of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) on algal growth and photosynthetic efficiency are not available in the scientific literature.

Data Tables

Due to the absence of specific experimental data for 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) in the reviewed sources, data tables for its environmental fate and ecotoxicity cannot be generated.

Table of Compound Names

| Identifier | Name |

| Einecs | 243-122-1 |

| Chemical Name | 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) |

| CAS Number | 20297-05-6 |

Impact on Fish Species and Amphibian Development

No studies detailing the acute or chronic toxicity of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) on any fish species were identified. Furthermore, there is no available research on the potential impacts of this compound on amphibian development, including effects on metamorphosis, growth, or the occurrence of abnormalities.

Terrestrial Ecotoxicity Studies on Soil Organisms and Plants

Information regarding the effects of this chemical on terrestrial ecosystems is not present in available literature. No data could be located concerning its toxicity to key soil organisms such as earthworms, mites, or microorganisms. Similarly, studies on the phytotoxicity of this compound, including its effects on seed germination, root development, or plant growth, are absent from the scientific record.

Bioaccumulation and Biomagnification Potential in Environmental Food Webs

There are no available studies that assess the bioaccumulation or biomagnification potential of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate). Key indicators, such as the octanol-water partition coefficient (Log Kow), bioconcentration factor (BCF), or field data on its presence in environmental food webs, have not been published.

Assessment of Endocrine Disruption Potential in Environmental Organisms

No research has been published that investigates the potential for this compound to act as an endocrine disruptor in environmental organisms. There are no available in vivo or in vitro studies assessing its ability to interfere with the hormonal systems of wildlife.

Research on Environmental Exposure Pathways and Analytical Detection in Environmental Samples

Data on the potential pathways for this compound to enter the environment, such as through industrial discharge or wastewater effluent, is not available. Correspondingly, no validated analytical methods for the detection and quantification of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) in environmental matrices like water, soil, or sediment have been documented in the literature.

Absence of Specific Research Data for Einecs 243-122-1

A thorough investigation into the chemical compound identified by Einecs number 243-122-1, chemically known as 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate), reveals a significant lack of publicly available scientific literature pertaining to its specific derivatization and structural modification. While general information regarding its basic chemical and physical properties can be found in chemical databases, dedicated research on the synthesis of its novel phosphate ester derivatives, structure-activity relationship (SAR) studies, exploration of its polymeric or oligomeric forms, or its functionalization for material science applications appears to be limited or non-existent in accessible scientific journals, patents, and academic publications.

The provided outline focuses on highly specific areas of chemical research that necessitate detailed experimental data and analysis. This includes the synthesis and characterization of new molecules derived from 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate), the systematic study of how modifications to its structure affect its activity, the creation and investigation of polymers incorporating this compound, and its application in developing new materials.

Despite extensive searches, no specific studies matching these research areas for this compound could be located. The general class of compounds to which it belongs, polyoxyethylene alkyl ether phosphates, is known and utilized in various industrial applications. However, specific research into the derivatization and advanced applications of this particular molecule is not documented in the available resources.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline due to the absence of foundational research on this specific chemical compound. The following sections of the requested article cannot be addressed with factual information:

Derivatization and Structural Modification Studies of 3,6,9,12 Tetraoxatetracosan 1 Ol, 1,1 Hydrogen Phosphate

Investigation of Hybrid Materials Incorporating this Phosphate (B84403) Structure

Further research and publication in the field of synthetic chemistry and material science would be required to provide the necessary data to address the topics outlined.

Regulatory Science and Chemical Stewardship Research Pertaining to 3,6,9,12 Tetraoxatetracosan 1 Ol, 1,1 Hydrogen Phosphate

Methodological Approaches for Environmental Risk Assessment in Regulatory Frameworks

The environmental risk assessment of chemicals like 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) is a critical component of regulatory frameworks worldwide, including the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. vliz.bechemradar.com The primary goal is to evaluate the potential adverse effects on the environment by considering both the chemical's inherent hazards and the extent of environmental exposure. vliz.be

Methodologies for environmental risk assessment typically involve a tiered approach:

Hazard Identification: This step involves identifying the potential adverse effects a substance can cause to the environment. For surfactants, a key concern is their impact on aquatic ecosystems. ontosight.ainih.gov

Dose-Response Assessment: This establishes the relationship between the dose of the chemical and the incidence and severity of an adverse effect.

Exposure Assessment: This estimates the concentration of the chemical that environmental compartments (water, soil, air) are likely to be exposed to. service.gov.uk This involves analyzing the chemical's lifecycle, from manufacture and use to disposal. nih.gov

Risk Characterization: This final step integrates the hazard and exposure information to estimate the probability of adverse effects occurring in the environment. service.gov.uk

For polyoxyethylene alkyl ether phosphates, their biodegradability is a key consideration in risk assessment, as it reduces their persistence in the environment. ontosight.ai However, their potential effects on aquatic life and the possibility of bioaccumulation remain areas of active investigation. ontosight.aiontosight.ai Regulatory bodies like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) provide guidelines for the use and disposal of these chemicals to mitigate environmental risks. ontosight.aiontosight.ai

Scientific Basis for Classification and Labelling Criteria in Environmental Contexts

The classification and labelling of chemicals provide standardized information on their hazards, allowing for safe handling and use. The scientific basis for these criteria in an environmental context is rooted in ecotoxicological data.

For substances like 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate), the classification and labelling are determined by their potential to harm aquatic organisms. According to notifications under the CLP (Classification, Labelling and Packaging) Regulation, related polyoxyethylene alkyl ether phosphates have been classified for causing severe skin burns and eye damage, as well as skin irritation. europa.eu

The harmonized classification and labelling system, such as the one implemented by the European Union, uses specific criteria to categorize substances based on their acute and chronic toxicity to aquatic life, their potential for bioaccumulation, and their degradation properties. europa.eu This information is crucial for communicating environmental hazards to all stakeholders in the chemical supply chain.

Research into Sustainable Chemistry and Engineering Practices for Chemical Lifecycle Management

The principles of green chemistry are increasingly influencing the chemical industry, promoting the design of products and processes that minimize the use and generation of hazardous substances. nih.govrsc.org For surfactants, a significant area of research is the development of sustainable alternatives derived from renewable resources. doi.orgresearchgate.net

Key areas of research in sustainable chemistry for surfactants include:

Renewable Feedstocks: Utilizing renewable resources like plant oils and sugars to produce surfactant molecules, thereby reducing reliance on petrochemicals. doi.orgacs.org

Biodegradability: Designing surfactants that readily break down into harmless substances in the environment, minimizing their persistence and potential for long-term ecological impact. ontosight.ai

Energy Efficiency: Developing manufacturing processes that are less energy-intensive, contributing to a lower carbon footprint.

The lifecycle management of chemicals like 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) is a key aspect of chemical stewardship. This involves considering the environmental impact at every stage, from raw material extraction and manufacturing to use and end-of-life disposal.

Development of Predictive Models and Tools for Environmental Impact Forecasting

Predictive models play a crucial role in forecasting the environmental impact of chemicals, particularly for new or less-studied substances. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. acs.orgacs.org QSARs establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties or biological activity, allowing for the prediction of properties like toxicity and biodegradability without extensive animal testing. acs.orgeuropa.eu

Recent research has focused on developing predictive frameworks that can estimate the toxicity of emerging contaminants across a wide range of aquatic species, including both marine and freshwater organisms. acs.org These advanced models help to fill data gaps and provide a more comprehensive understanding of the potential ecological risks posed by industrial chemicals. acs.org

Interfacing Academic Research Findings with Chemical Policy Development

The translation of academic research findings into effective chemical policy is essential for protecting human health and the environment. unige.ch Research groups at institutions like Bristol Surfactant Research are dedicated to advancing the understanding and application of colloid and interface science, with a particular focus on surfactants. bristol.ac.uk Their work, along with that of other academic institutions, provides the scientific evidence base that informs regulatory decisions.

The European Climate Change Programme, for example, has studied the potential of using more renewable raw materials for chemical production, including surfactants, to reduce greenhouse gas emissions. unige.ch Such initiatives demonstrate the direct link between scientific research and policy development aimed at promoting sustainability in the chemical industry. unige.ch

The successful implementation of regulations like REACH depends on a continuous dialogue between scientists, industry, and policymakers to ensure that the assessment and management of chemicals are based on the best available scientific knowledge. vliz.be This collaborative approach is crucial for addressing the challenges of chemical safety in the 21st century.

Emerging Research Areas and Future Perspectives for 3,6,9,12 Tetraoxatetracosan 1 Ol, 1,1 Hydrogen Phosphate

Integration of 'Omics' Technologies (e.g., Metabolomics, Proteomics) in Ecotoxicological Assessments

The ecotoxicological assessment of surfactants like 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) is undergoing a significant transformation through the integration of 'omics' technologies. These high-throughput methods, including metabolomics and proteomics, offer a holistic view of the molecular responses of organisms to chemical exposure, moving beyond traditional endpoints to reveal underlying mechanisms of toxicity.

Metabolomics: This approach focuses on the global profiling of endogenous small-molecule metabolites within an organism. For phosphate (B84403) esters, which can be hydrolyzed in biological systems, metabolomics is crucial for tracking their fate and identifying metabolic disruptions. nih.govdiva-portal.org A key challenge in analyzing phosphate metabolites is their inherent instability and low detection sensitivity. nih.gov Recent advancements include derivatization strategies, such as using 3-aminomethyl pyridine (B92270) (AMPy) coupled with hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS), which has been shown to significantly improve the stability and detection limits of various phosphate metabolites. nih.gov This strategy allows for the comprehensive characterization of the phosphate ester metabolic network, including key pathways like glycolysis and nucleotide metabolism. nih.gov

Proteomics: The study of the entire protein complement of a cell or organism, proteomics can identify proteins that are altered in expression or state upon exposure to a chemical. This can pinpoint specific cellular pathways affected by a substance like Einecs 243-122-1. In plant and microbial studies, proteomics has been used to identify key metabolic pathways affected by environmental stressors. nih.gov For instance, quantitative proteomics can reveal changes in enzymes involved in cellular respiration or stress response, providing a detailed picture of the ecotoxicological impact at a subcellular level. nih.govacs.org

The integration of these 'omics' technologies provides a powerful toolkit for a more comprehensive risk assessment of phosphate ester surfactants.

Advanced Spectroscopic and Imaging Techniques for In Situ Environmental Analysis

Understanding the environmental fate and behavior of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) requires sophisticated analytical methods capable of in situ analysis. Advanced spectroscopic and imaging techniques are critical for detecting and quantifying such compounds and their degradation products in complex environmental matrices like water and soil. researchgate.netnih.gov

Several spectroscopic methods are particularly relevant for the analysis of organophosphates: researchgate.netcwejournal.org

Mass Spectrometry (MS): Coupled with chromatographic techniques like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS), MS is a cornerstone for identifying and quantifying trace levels of environmental contaminants. nih.gov High-resolution mass spectrometry (HRMS) is especially valuable for identifying unknown transformation products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ³¹P NMR, is a powerful tool for structural elucidation of phosphate compounds and for studying their interactions with environmental components. researchgate.netcwejournal.org It provides detailed information about the chemical environment of the phosphorus atom. cwejournal.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups, such as the P=O and P-O-C bonds characteristic of phosphate esters, and can be used to monitor their degradation. researchgate.net Monitoring the phosphoryl (P=O) stretch is particularly useful for observing interactions and degradation. researchgate.net

These techniques are moving from the laboratory to the field, with the development of portable sensors and probes for real-time, in situ monitoring. benthamscience.com Combining these methods provides a more complete picture of the compound's distribution, speciation, and persistence in the environment. nih.gov

Table 1: Spectroscopic Methods for Organophosphate Analysis

| Technique | Primary Application | Key Advantages | Reference |

|---|---|---|---|

| GC-MS/HPLC-MS | Identification and Quantification | High sensitivity and selectivity, suitable for complex matrices. | nih.gov |

| ³¹P NMR Spectroscopy | Structural Elucidation and Speciation | Provides detailed information on the chemical structure and bonding environment of phosphorus. | researchgate.netcwejournal.org |

| FTIR Spectroscopy | Functional Group Identification | Useful for monitoring degradation by tracking characteristic bonds (P=O, P-O-C). | researchgate.net |

| Colorimetric Sensors | Rapid On-site Detection | Portability, high sensitivity, and enables real-time monitoring. | benthamscience.com |

High-Throughput Screening Methodologies for Rapid Assessment of New Analogues

The versatility of phosphate esters means that many new analogues of 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) can be synthesized. atamanchemicals.com High-Throughput Screening (HTS) methodologies are essential for rapidly evaluating the biological activity and potential toxicity of these new compounds, representing a paradigm shift from slower, more costly traditional testing. nih.govusc.edu

HTS leverages automation, robotics, and miniaturization (e.g., using 384- or 1536-well microplates) to test thousands of compounds against various biological targets in a short time. mdpi.combmglabtech.com In ecotoxicology, HTS can be applied to:

Cell-based assays: Assessing cytotoxicity, genotoxicity, or specific mechanistic endpoints in cell lines from relevant aquatic or terrestrial organisms. nih.gov

Small model organisms: Using organisms like zebrafish embryos or daphnia to screen for developmental toxicity or other adverse outcomes in a whole-organism context. nih.gov

Biochemical assays: Evaluating the inhibition of key enzymes, such as acetylcholinesterase, a known target for some organophosphates. researchgate.net

A significant challenge is developing HTS assays that are both relevant to ecotoxicological risk assessment and amenable to automation. nih.govresearchgate.net Recent innovations include the development of "organ-on-a-chip" technologies and the increasing use of computational simulations to translate HTS data into predictions of in vivo relevance. nih.gov Furthermore, high-throughput molecular dynamics simulations combined with machine learning are being used to predict the physical and chemical properties of new analogues, such as their adsorption behavior on surfaces. researchgate.net

Bridging Multiscale Theoretical Predictions with Experimental Validation

Computational modeling is a powerful tool for understanding the behavior of molecules like 3,6,9,12-Tetraoxatetracosan-1-ol, 1,1'-(hydrogen phosphate) at a level of detail that is often inaccessible to experiments alone. A key area of research is bridging theoretical predictions from multiscale models with experimental data to create a robust and validated understanding of the compound's properties and reactivity. acs.orgacs.org